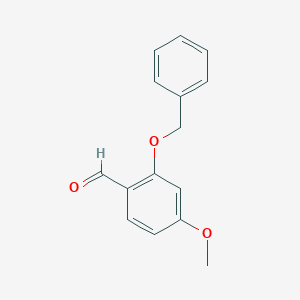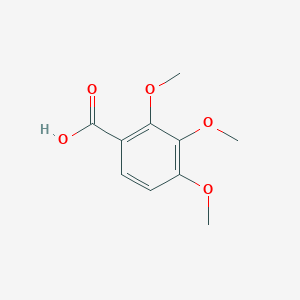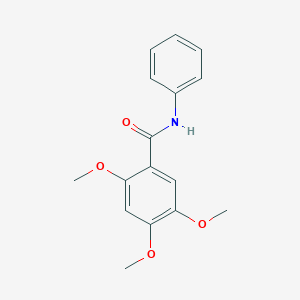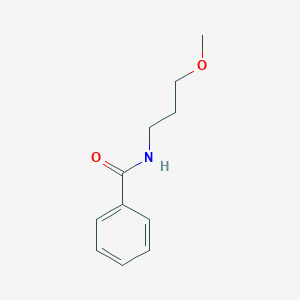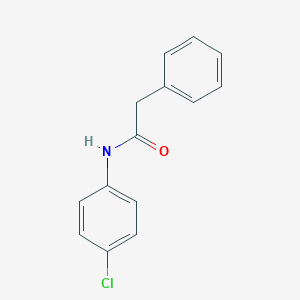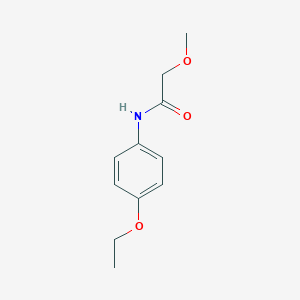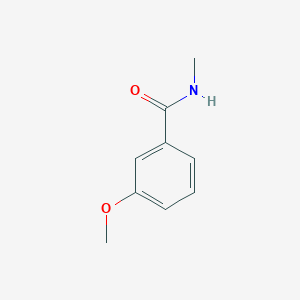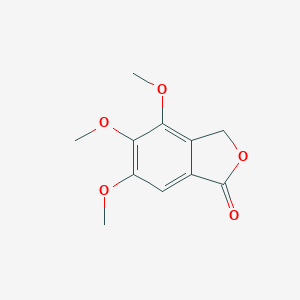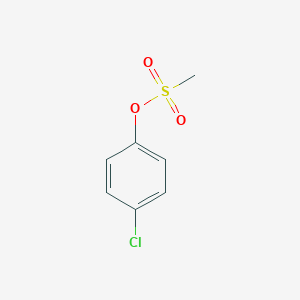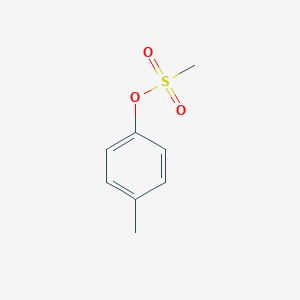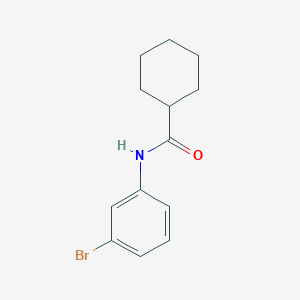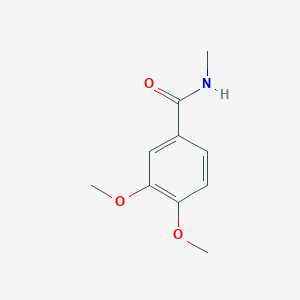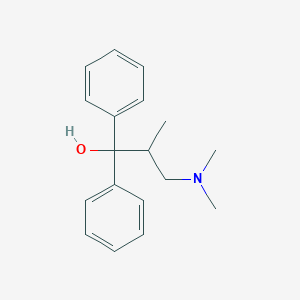
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol, commonly known as DMMDA-2, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. In
作用機序
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This binding leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the drug.
生化学的および生理学的効果
DMMDA-2 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It also affects the levels of neurotransmitters in the brain, leading to changes in mood, perception, and consciousness.
実験室実験の利点と制限
DMMDA-2 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have consistent effects on the central nervous system, making it a reliable tool for studying the effects of psychoactive drugs. However, DMMDA-2 also has several limitations. It is a controlled substance that requires special permits to handle, and it can be difficult to obtain in large quantities. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent. Additionally, research could focus on the development of new psychoactive compounds based on the structure of DMMDA-2, which could have improved therapeutic properties and fewer side effects.
Conclusion
DMMDA-2 is a psychoactive compound that has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has a range of biochemical and physiological effects on the body, and its mechanism of action is believed to involve the binding of serotonin receptors in the brain. While it has several advantages for use in lab experiments, it also has several limitations, including its controlled substance status and psychoactive effects. Future research could explore its potential as a therapeutic agent and the development of new psychoactive compounds based on its structure.
合成法
DMMDA-2 is synthesized by the reaction of 3,4-methylenedioxyphenylacetone with dimethylamine and aluminum amalgam. The reaction takes place in anhydrous ether and produces DMMDA-2 as a white crystalline solid. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties and can induce hallucinations, changes in perception, and altered states of consciousness. DMMDA-2 has been used to study the effects of psychoactive drugs on the brain and to investigate the mechanisms of action of these drugs.
特性
CAS番号 |
2260-37-9 |
|---|---|
製品名 |
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3 |
InChIキー |
IFCVOBDIZQICIA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
